molecular formula C23H28N2O3 B2864044 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851406-15-0

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

Cat. No. B2864044
CAS RN: 851406-15-0
M. Wt: 380.488
InChI Key: VBKJUCZPENRQNW-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide, also known as MKA-191, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adamantane, a tricyclic hydrocarbon that has been used in the development of antiviral drugs and other pharmaceuticals. MKA-191 has been synthesized and studied for its potential use as a modulator of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The scientific research surrounding N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide primarily involves its synthesis, chemical properties, and potential applications in medicinal chemistry and materials science. Here are key findings from relevant studies:

  • Synthesis Techniques : Innovative synthesis methods have been developed for compounds within the adamantane family, demonstrating high yields under mild conditions. These techniques are crucial for producing compounds with potential biological activities and material applications (D’yachenko, Burmistrov, & Butov, 2019).

  • Structural and Computational Features : Studies on quinolin-2(1H)-ylidene derivatives reveal significant insights into their structural characteristics, such as strong conjugation and intramolecular hydrogen bonds, which could influence their biological activities and interactions with biological targets (Nesterov et al., 2013).

  • Adamantyl Aryl- and Heteroarylpiperazines : Research into adamantyl aryl- and heteroarylpiperazine derivatives, including their synthesis and serotonin receptor activities, provides a foundation for developing new anxiolytic and antidepressant agents. These findings suggest the potential of adamantane derivatives in creating drugs with dual serotonin receptor activities (Abou-Gharbia et al., 1999).

  • Facile Synthesis Methods : A facile synthesis method for adamantane-1-carboxamide derivatives highlights the efficiency and yield improvements in creating these compounds, which could be beneficial for pharmaceutical applications (Su et al., 2011).

  • Polymorphism and Diuretic Properties : The discovery of polymorphic modifications of certain quinoline-carboxamide derivatives with diuretic properties points to their use as new hypertension remedies, showcasing the diversity of applications for adamantane-based compounds in therapeutic contexts (Shishkina et al., 2018).

properties

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-28-19-3-2-17-9-18(21(26)25-20(17)10-19)4-5-24-22(27)23-11-14-6-15(12-23)8-16(7-14)13-23/h2-3,9-10,14-16H,4-8,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKJUCZPENRQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide

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